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  • Product: 2,3-dihydro-1H-indene-1-carboxamide
  • CAS: 33695-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanistic Versatility of the 2,3-dihydro-1H-indene-1-carboxamide Scaffold in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1H-indene-1-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a di...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indene-1-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Rather than possessing a single, inherent mechanism of action, its true value lies in its chemical tractability, allowing for the strategic design of derivatives that target distinct biological pathways with high specificity and potency. This guide provides a comprehensive exploration of the major mechanisms of action unlocked by this versatile scaffold, offering insights into the structure-activity relationships that drive target engagement. We will delve into its roles in oncology through the inhibition of apoptosis proteins and tubulin polymerization, in neurodegenerative disorders via monoamine oxidase B inhibition, and in epilepsy as a source of novel anticonvulsants. For each mechanistic class, we will examine the underlying biological rationale, present key preclinical data, and outline representative experimental protocols for target validation and compound characterization.

The 2,3-dihydro-1H-indene-1-carboxamide Core: A Privileged Scaffold

The indane ring system, a bicyclic hydrocarbon, provides a rigid, three-dimensional framework that is amenable to extensive chemical modification. The carboxamide moiety at the 1-position serves as a versatile anchor for introducing a wide range of substituents, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has allowed for the development of derivatives that can fit into the binding pockets of various enzymes and receptors, leading to a broad spectrum of biological activities.

Mechanism I: Induction of Apoptosis through IAP Inhibition

A critical strategy in cancer therapy is to reactivate the intrinsic apoptotic pathway in tumor cells. A key family of proteins that suppress apoptosis are the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2. These proteins function by binding to and inhibiting caspases, the primary executioners of apoptosis. The natural antagonist to IAPs is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytoplasm, binds to IAPs and liberates caspases.

Derivatives of the 2,3-dihydro-1H-indene-1-carboxamide scaffold have been designed to mimic the action of Smac.[1] These compounds are believed to bind to the BIR domains of IAPs, preventing them from inhibiting caspases-3, -7, and -9. This action releases the brakes on apoptosis, leading to programmed cell death in cancer cells. Furthermore, binding to cIAP1 and cIAP2 can induce their autoubiquitination and subsequent degradation by the proteasome, further sensitizing cells to apoptotic signals, particularly those mediated by the TNF receptor superfamily.[1]

Signaling Pathway: IAP Inhibition

IAP_Inhibition cluster_pathway Apoptotic Signaling cluster_inhibition IAP-Mediated Inhibition Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Smac Smac/DIABLO Mitochondria->Smac Release Apoptosome Apoptosome (Caspase-9 activation) Mitochondria->Apoptosome IAPs IAP Proteins (XIAP, cIAP1/2) Smac->IAPs Inhibits Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase37 Pro-Caspase-3/7 Executioner_Caspases Active Caspase-3/7 Caspase37->Executioner_Caspases Apoptosome->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis IAPs->Apoptosome Inhibits IAPs->Executioner_Caspases Inhibits Indene_Derivative 2,3-dihydro-1H-indene derivative (Smac Mimetic) Indene_Derivative->IAPs Inhibits

Caption: IAP inhibition by 2,3-dihydro-1H-indene-1-carboxamide derivatives.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IAP Binding Assay

This assay quantifies the ability of a test compound to disrupt the interaction between an IAP protein and a Smac-derived peptide.

  • Reagents:

    • Recombinant human IAP protein (e.g., XIAP-BIR3 domain) tagged with GST.

    • Biotinylated peptide corresponding to the N-terminus of Smac (AVPI).

    • Europium cryptate-labeled anti-GST antibody (donor).

    • Streptavidin-XL665 (acceptor).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Test compounds (2,3-dihydro-1H-indene-1-carboxamide derivatives).

  • Procedure:

    • Add assay buffer, IAP-GST protein, and the test compound at various concentrations to a low-volume 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Add the biotinylated Smac peptide and incubate for another 30 minutes.

    • Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • A high ratio indicates proximity of the donor and acceptor (IAP-Smac binding).

    • A decrease in the ratio in the presence of the test compound indicates displacement of the Smac peptide.

    • Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Mechanism II: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

The microtubule cytoskeleton is essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. These agents typically bind to one of three main sites on tubulin: the colchicine, vinca alkaloid, or taxane sites.

Certain 2,3-dihydro-1H-indene derivatives have been developed as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3] These compounds prevent the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3] This mechanism also confers anti-angiogenic properties, as endothelial cell proliferation and migration are dependent on a functional microtubule network.[3]

Quantitative Data: Antiproliferative Activity of Tubulin-Inhibiting Derivatives
Compound IDTarget Cancer Cell LineIC50 (µM)Reference
12d K562 (Leukemia)0.028[3]
12d A549 (Lung)0.035[3]
12d HCT116 (Colon)0.087[3]
12d MCF-7 (Breast)0.041[3]

Table 1: In vitro antiproliferative activity of a lead 2,3-dihydro-1H-indene derivative.

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

Tubulin_Workflow start Start: Purified Tubulin (>99%) step1 Prepare reaction mix: Tubulin, GTP, Assay Buffer start->step1 step2 Add Test Compound (Indene Derivative) or Vehicle step1->step2 step3 Incubate at 37°C to initiate polymerization step2->step3 step4 Monitor absorbance at 340 nm over time in a spectrophotometer step3->step4 step5 Data Analysis: Plot Absorbance vs. Time step4->step5 end Result: Inhibition of polymerization (decreased absorbance slope) step5->end

Caption: Workflow for a cell-free tubulin polymerization assay.

Mechanism III: Neuroprotection through Selective Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms: MAO-A and MAO-B. In the brain, MAO-B is primarily involved in the metabolism of dopamine. Inhibition of MAO-B increases the synaptic concentration of dopamine and is a validated therapeutic strategy for Parkinson's disease, helping to alleviate motor symptoms.[4][5]

A significant number of 2,3-dihydro-1H-inden-1-amine derivatives (closely related to the carboxamide) have been synthesized as potent and selective inhibitors of MAO-B.[4][6] By selectively inhibiting MAO-B, these compounds can increase dopaminergic tone in the brain. Furthermore, MAO-B activity contributes to the production of reactive oxygen species (ROS), and its inhibition is thought to have neuroprotective effects by reducing oxidative stress.[6]

Quantitative Data: MAO-B Inhibitory Activity
Compound IDMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
L4 0.11> 100> 909[4]
L8 0.18> 100> 555[4]
K8 N/A (Potent)N/A (Selective)High[6]
K24 N/A (Potent)N/A (Selective)High[6]

Table 2: In vitro inhibitory activity and selectivity of lead 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B.

Experimental Protocol: MAO-Glo™ Assay for Inhibitor Profiling

This is a luminescent assay to measure the activity of MAO enzymes.

  • Reagents:

    • Recombinant human MAO-A or MAO-B enzyme.

    • MAO substrate (provided in the kit, a derivative that is converted to luciferin).

    • Luciferin Detection Reagent.

    • Assay buffer.

    • Test compounds.

  • Procedure:

    • In separate wells of a 96-well white plate, add MAO-A or MAO-B enzyme.

    • Add the test compound at various concentrations or a known inhibitor (e.g., selegiline for MAO-B) as a positive control.

    • Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • A lower luminescent signal corresponds to higher MAO inhibition.

    • Calculate the percentage of inhibition relative to vehicle-treated controls.

    • Plot the percentage of inhibition against inhibitor concentration and fit the data to determine IC50 values for both MAO-A and MAO-B.

    • Calculate the selectivity index by dividing the IC50 (MAO-A) by the IC50 (MAO-B).

Mechanism IV: Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. While the exact mechanisms of action for many antiepileptic drugs (AEDs) are complex, they often involve modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic inhibitory neurotransmission.

Several series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which incorporate the core indene structure, have been synthesized and evaluated for anticonvulsant activity.[7][8] These compounds have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and 6-Hz psychomotor seizure tests.[8] While the precise molecular targets are not always fully elucidated in these initial studies, the activity profiles suggest potential interactions with ion channels or other targets that regulate neuronal excitability. The development of such compounds is driven by the need for new AEDs with improved efficacy for drug-resistant epilepsy and better side-effect profiles.[7]

In Vivo Anticonvulsant Screening Workflow

Anticonvulsant_Workflow start Synthesized Indene Derivative step1 Administer Compound to Mice (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) start->step1 step2 Wait for Time to Peak Effect (e.g., 30 min, 1 hr) step1->step2 step3 Perform Rotarod Test (Assess Neurotoxicity) step2->step3 step4 Induce Seizures step3->step4 step5a Maximal Electroshock (MES) Test step4->step5a Model 1 step5b 6-Hz Psychomotor Seizure Test step4->step5b Model 2 step5c Subcutaneous Metrazol (scMET) Test step4->step5c Model 3 step6 Observe and Score Seizure Activity (e.g., protection from tonic hindlimb extension) step5a->step6 step5b->step6 step5c->step6 end Determine ED50 and Therapeutic Index step6->end

Caption: Preclinical workflow for evaluating anticonvulsant drug candidates.

Other Emerging Mechanisms of Action

The versatility of the 2,3-dihydro-1H-indene scaffold continues to be explored, with research identifying derivatives active against other important drug targets:

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Novel derivatives have been synthesized as inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers.[9][10]

  • Succinate Dehydrogenase (SDH) Inhibition: Carboxamide derivatives containing this scaffold are being investigated as potential fungicides by targeting SDH, a key enzyme in the mitochondrial electron transport chain.[11]

  • Carbonic Anhydrase Inhibition: Certain coumaryl-carboxamide derivatives incorporating the indene moiety have demonstrated selective inhibition of carbonic anhydrase IX, a tumor-associated isoform.[12]

  • 5-HT4 Receptor Affinity: Related benzimidazole-carboxamide structures show affinity for the 5-HT4 serotonin receptor, suggesting potential applications in gastrointestinal or cognitive disorders.[13]

Conclusion and Future Directions

The 2,3-dihydro-1H-indene-1-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its rigid, yet highly adaptable, framework has enabled the development of potent and selective modulators for a wide range of biological targets, spanning oncology, neurodegeneration, and epilepsy. The diverse mechanisms of action—from inducing apoptosis and inhibiting microtubule formation to modulating neurotransmitter levels and neuronal excitability—highlight the scaffold's remarkable chemical plasticity. Future research will likely continue to expand the pharmacological landscape of this core structure, exploring new substitution patterns to engage novel targets and to optimize the drug-like properties of existing mechanistic classes. The continued application of structure-based drug design, coupled with advanced screening methodologies, promises to unlock further therapeutic potential from this versatile and valuable chemical entity.

References

  • Title: 2, 3-dihydro-1h-indene compounds and their use to treat cancer. Source: Google Patents, WO2010142994A1.
  • Title: Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Source: PubMed. URL: [Link]

  • Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Source: PubMed. URL: [Link]

  • Title: Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Source: PubMed. URL: [Link]

  • Title: Synthesis, biological activity and multiscale molecular modeling studies for coumaryl-carboxamide derivatives as selective carbonic anhydrase IX inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Source: Taylor & Francis Online. URL: [Link]

  • Title: Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Source: Pharmacia. URL: [Link]

  • Title: Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Source: ChEMBL. URL: [Link]

  • Title: Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Source: PubMed. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Source: PubMed. URL: [Link]

Sources

Exploratory

The 2,3-Dihydro-1H-indene-1-carboxamide Scaffold: A Privileged Substructure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Indane Ring System The indane (2,3-dihydro-1H-indene) framework, a bicyclic structure f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Indane Ring System

The indane (2,3-dihydro-1H-indene) framework, a bicyclic structure fusing an aromatic benzene ring with a cyclopentane ring, represents a "privileged substructure" in medicinal chemistry.[1] This unique combination of aromatic and aliphatic features within a rigid molecular architecture provides a versatile scaffold for the design of biologically active compounds.[1] The fixed spatial orientation of substituents on the indane core allows for precise interaction with biological targets, making it a highly attractive starting point for drug discovery campaigns.[1][2]

This guide focuses on a key derivative of this scaffold: 2,3-dihydro-1H-indene-1-carboxamide . We will delve into its synthesis, chemical characterization, and the burgeoning biological significance of its analogues, providing a comprehensive resource for researchers looking to leverage this promising chemical entity.

The Core Moiety: Structure and Properties

The foundational structure of 2,3-dihydro-1H-indene-1-carboxamide is presented below. Its chemical formula is C₁₀H₁₁NO, and it has a molecular weight of approximately 161.2 g/mol . The molecule features a chiral center at the C-1 position, meaning it can exist as two enantiomers.

Figure 1: Chemical structure of 2,3-dihydro-1H-indene-1-carboxamide.

Synthesis and Spectroscopic Characterization

The synthesis of 2,3-dihydro-1H-indene-1-carboxamide can be efficiently achieved from its corresponding carboxylic acid, which is commercially available.[3] A common and reliable method involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis from 2,3-Dihydro-1H-indene-1-carboxylic acid

This protocol describes a standard laboratory procedure for the synthesis of 2,3-dihydro-1H-indene-1-carboxamide.

Materials:

  • 2,3-Dihydro-1H-indene-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when gas evolution (SO₂ or CO/CO₂) ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydro-1H-indene-1-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

    • Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 2,3-dihydro-1H-indene-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow start 2,3-Dihydro-1H-indene-1-carboxylic acid acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂, DCM) start->acid_chloride amidation Amidation (NH₃ or NH₄OH, DCM) acid_chloride->amidation purification Purification (Recrystallization or Chromatography) amidation->purification product 2,3-Dihydro-1H-indene-1-carboxamide purification->product

Figure 2: General synthetic workflow for 2,3-dihydro-1H-indene-1-carboxamide.

Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely published, the expected spectroscopic data can be reliably predicted based on the analysis of its precursors and closely related analogues.[3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Multiplets in the range of δ 7.1-7.4 ppm, corresponding to the four protons on the benzene ring.

  • C1-Proton: A triplet or doublet of doublets around δ 3.5-4.0 ppm, coupled to the protons on the adjacent C2.

  • C2-Protons: Multiplets in the range of δ 1.9-2.6 ppm.

  • C3-Protons: Multiplets in the range of δ 2.8-3.2 ppm.

  • Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 5.5-7.5 ppm, which may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175-180 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-145 ppm.

  • C1-Carbon: A signal around δ 45-50 ppm.

  • C2 and C3 Carbons: Signals in the aliphatic region, typically between δ 25-40 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹, characteristic of a primary amide.

  • C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II band): A band around 1600-1640 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 161).

  • Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the five-membered ring.

Biological Significance and Therapeutic Potential

While the specific biological activity of the parent 2,3-dihydro-1H-indene-1-carboxamide is not extensively documented in publicly available literature, the indane carboxamide scaffold is featured in numerous compounds with significant and diverse pharmacological activities. This strongly suggests that the core molecule is a valuable starting point for the development of novel therapeutics.

Derivatives of the indane carboxamide core have shown promise in a variety of therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[1][2]

Therapeutic AreaBiological Target/Mechanism of ActionExample Indane Derivative ClassReference(s)
Oncology Tubulin Polymerization Inhibition4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives[7]
Inhibitor of Apoptosis Proteins (IAP) AntagonismSubstituted 2,3-dihydro-1H-indene compounds[8]
Neuroscience Melatonin Receptor (MT₂) AgonismChiral 2,3-dihydro-1H-indene derivatives[7]
Monoamine Oxidase (MAO) InhibitionIndantadol[1]
Inflammatory Diseases Prostanoid EP4 Receptor Antagonism2H-indazole-3-carboxamide derivatives[9]
Calcitonin Gene-Related Peptide (CGRP) Receptor AntagonismIndane-carboxamide derivatives[2]

This diverse range of activities underscores the versatility of the indane scaffold. The rigid structure allows for the precise positioning of functional groups to achieve high affinity and selectivity for various biological targets.

Biological_Targets core 2,3-Dihydro-1H-indene -1-carboxamide Scaffold tubulin Tubulin core->tubulin Anticancer iap IAP Proteins core->iap Anticancer mt2 Melatonin Receptors core->mt2 Neuroscience mao MAO core->mao Neuroscience ep4 EP4 Receptors core->ep4 Anti-inflammatory cgrp CGRP Receptors core->cgrp Anti-inflammatory (Migraine)

Figure 3: Key biological targets of derivatives of the indane carboxamide scaffold.

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into indane derivatives has provided valuable insights into their structure-activity relationships (SAR). The therapeutic efficacy of these compounds can be significantly modulated by the nature and position of substituents on both the aromatic and aliphatic rings.[1][2]

Key SAR Insights:

  • Stereochemistry: The chiral center at C-1 is often crucial for biological activity. In many cases, one enantiomer is significantly more potent than the other, highlighting the importance of stereospecific interactions with the target protein.

  • Aromatic Ring Substitution: The electronic and steric properties of substituents on the benzene ring can influence binding affinity, selectivity, and pharmacokinetic properties.

  • Aliphatic Ring Modification: The introduction of substituents or modifications to the five-membered ring can alter the conformation of the molecule and its interaction with the target.

  • Carboxamide Group Modification: The amide group itself is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the target. N-substitution of the amide can be used to modulate properties such as solubility, cell permeability, and metabolic stability.

The 2,3-dihydro-1H-indene-1-carboxamide scaffold remains a fertile ground for further exploration. Future research will likely focus on:

  • Combinatorial Chemistry: The generation of large libraries of analogues to explore a wider chemical space and identify novel biological activities.

  • Asymmetric Synthesis: The development of more efficient and scalable methods for the synthesis of enantiomerically pure derivatives.

  • Computational Modeling: The use of in silico methods to guide the design of new compounds with improved potency and selectivity.

  • Target Identification: The exploration of this scaffold against a broader range of biological targets to uncover new therapeutic applications.

Conclusion

2,3-dihydro-1H-indene-1-carboxamide is a structurally elegant and synthetically accessible molecule that serves as a gateway to a rich and diverse field of medicinal chemistry. The proven track record of the indane scaffold in producing clinically successful drugs, combined with the vast potential for chemical modification, ensures that this privileged substructure will continue to be a cornerstone of drug discovery efforts for years to come. This guide provides a foundational understanding for researchers poised to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer. (n.d.). Google Patents.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.). Google Patents.
  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). PubMed. Retrieved from [Link]

  • Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. (2015). PubMed. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). ResearchGate. Retrieved from [Link]

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-. (n.d.). PubChem. Retrieved from [Link]

  • 2,3-dihydro-1H-indene-1-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. Retrieved from [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC. Retrieved from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). MDPI. Retrieved from [Link]

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2017). ResearchGate. Retrieved from [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). PMC. Retrieved from [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and SAR exploration of dinapsoline analogues. (2004). PubMed. Retrieved from [Link]

  • Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. (2010). ResearchGate. Retrieved from [Link]

  • Technical note: Extraction of chemically resolved mass spectra from Aerodyne aerosol mass spectrometer data. (2003). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Systematic analysis of tandem mass spectral data for metabolomics. (2014). eScholarship.org. Retrieved from [Link]

  • Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. (2017). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Chiral Synthesis of (1R)-2,3-dihydro-1H-indene-1-carboxamide: An Application and Protocol Guide

Introduction (1R)-2,3-dihydro-1H-indene-1-carboxamide is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold and the presence of a stereogenic center at the C1 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-2,3-dihydro-1H-indene-1-carboxamide is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold and the presence of a stereogenic center at the C1 position make it a crucial component in the synthesis of various biologically active molecules. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of a robust and reliable method for the chiral synthesis of (1R)-2,3-dihydro-1H-indene-1-carboxamide, focusing on a strategy involving the resolution of a racemic carboxylic acid precursor. This approach is often favored in process development for its scalability and cost-effectiveness.

Strategic Overview: Chiral Resolution

While several asymmetric synthesis strategies can be envisioned for the preparation of the target molecule, chiral resolution of a racemic precursor remains a highly practical and widely implemented method in both academic and industrial settings. This approach involves the synthesis of a racemic mixture of the corresponding carboxylic acid, followed by separation of the enantiomers using a chiral resolving agent. The resolved (1R)-carboxylic acid is then converted to the desired (1R)-carboxamide.

The key advantages of this strategy include:

  • Convergent Synthesis: The initial synthesis of the racemic precursor is often straightforward and high-yielding.

  • Access to Both Enantiomers: This method allows for the isolation of both enantiomers, which can be valuable for structure-activity relationship (SAR) studies.

  • Scalability: Resolution by crystallization of diastereomeric salts is a well-established and scalable technique.

The overall synthetic workflow is depicted below:

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Final Product Formation A 1-Indanone B Racemic 2,3-dihydro-1H- indene-1-carboxylic acid A->B Multi-step synthesis C Diastereomeric Salts ((1R)-acid-(R)-amine & (1S)-acid-(R)-amine) B->C + (R)-Chiral Amine D Separated (1R)-acid-(R)-amine salt C->D Fractional Crystallization E (1R)-2,3-dihydro-1H- indene-1-carboxylic acid D->E Acidification F (1R)-2,3-dihydro-1H- indene-1-carboxamide E->F Amidation

Caption: Overall workflow for the chiral synthesis of (1R)-2,3-dihydro-1H-indene-1-carboxamide via chiral resolution.

Part 1: Synthesis of Racemic 2,3-dihydro-1H-indene-1-carboxylic acid

The synthesis of the racemic carboxylic acid precursor typically starts from the readily available 1-indanone. A common and efficient method involves a multi-step sequence, as outlined below.

Protocol 1: Synthesis of Racemic 2,3-dihydro-1H-indene-1-carboxylic acid

Materials:

  • 1-Indanone

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium borohydride

  • Methanol

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Step 1: Carbethoxylation of 1-Indanone

    • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add 1-indanone (1.0 eq.) at 0 °C.

    • Slowly add diethyl carbonate (1.5 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

  • Step 2: Reduction of the Ketone

    • Dissolve the product from Step 1 in methanol and cool to 0 °C.

    • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction for 2 hours at room temperature.

    • Carefully add water and extract the product with diethyl ether.

    • Dry the organic layer and concentrate to give ethyl 1-hydroxy-2,3-dihydro-1H-indene-2-carboxylate.

  • Step 3: Dehydration and Isomerization

    • The crude alcohol from Step 2 is heated in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene to effect dehydration to the corresponding indene-2-carboxylate.

    • Subsequent catalytic hydrogenation (e.g., H₂, Pd/C) will yield the saturated ethyl 2,3-dihydro-1H-indene-1-carboxylate.

  • Step 4: Saponification

    • Dissolve the ester from Step 3 in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to afford racemic 2,3-dihydro-1H-indene-1-carboxylic acid.

Part 2: Chiral Resolution of Racemic 2,3-dihydro-1H-indene-1-carboxylic acid

The key to obtaining the enantiomerically pure target molecule lies in the efficient separation of the racemic carboxylic acid. This is achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. (R)-(+)-α-phenylethylamine is a commonly used and effective resolving agent for this purpose.

Protocol 2: Chiral Resolution using (R)-(+)-α-Phenylethylamine

Materials:

  • Racemic 2,3-dihydro-1H-indene-1-carboxylic acid

  • (R)-(+)-α-Phenylethylamine

  • Methanol

  • Acetone

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic carboxylic acid (1.0 eq.) in methanol.

    • In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq.) in methanol.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to stand at room temperature for the diastereomeric salts to crystallize. The salt of the (1R)-acid with the (R)-amine is typically less soluble.

  • Fractional Crystallization:

    • Collect the precipitated salt by filtration.

    • Recrystallize the salt from a suitable solvent system (e.g., methanol/acetone) to enhance the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the resolved diastereomeric salt in a biphasic mixture of ethyl acetate and water.

    • Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R)-2,3-dihydro-1H-indene-1-carboxylic acid.

Data Presentation: Monitoring Chiral Resolution

Crystallization StepMass of Salt (g)Optical Rotation [α]DDiastereomeric Excess (%)
1X+YZ
2X'+Y'Z'
3X''+Y''Z''

Note: The specific values for mass and optical rotation will be determined experimentally. Diastereomeric excess can be determined by chiral HPLC analysis of the liberated carboxylic acid.

Part 3: Synthesis of (1R)-2,3-dihydro-1H-indene-1-carboxamide

With the enantiomerically pure carboxylic acid in hand, the final step is the formation of the primary amide. Standard peptide coupling conditions can be employed for this transformation.

Protocol 3: Amidation of (1R)-2,3-dihydro-1H-indene-1-carboxylic acid

Materials:

  • (1R)-2,3-dihydro-1H-indene-1-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonia (gas or solution in dioxane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the (1R)-carboxylic acid (1.0 eq.) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the reaction at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Formation of the Amide:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield (1R)-2,3-dihydro-1H-indene-1-carboxamide.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.

Conclusion

The described synthetic route, centered around the classical resolution of a racemic carboxylic acid, provides a reliable and scalable method for the preparation of enantiomerically pure (1R)-2,3-dihydro-1H-indene-1-carboxamide. The protocols outlined herein offer a solid foundation for researchers and drug development professionals to access this important chiral building block. Careful execution of each step and diligent monitoring of the reaction progress are crucial for achieving high yields and excellent enantiopurity.

References

  • Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate.[Link]

  • Improved process for preparing 2, 3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.[Link]

  • The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.
Application

Application Notes & Protocols for the Pharmacokinetic Profiling of 2,3-Dihydro-1H-indene Derivatives

Foreword: The Evolving Landscape of Indane Derivatives in Therapeutics The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Indane Derivatives in Therapeutics

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1] Its rigid bicyclic framework provides a valuable platform for the rational design of molecules targeting a wide array of biological pathways, from anticancer and anti-inflammatory to neuroprotective applications.[1] Recent research has highlighted novel 2,3-dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors with promising anti-angiogenic and antitumor properties.[2][3] As these and other indane-based candidates advance through the drug discovery pipeline, a thorough understanding of their pharmacokinetic (PK) profile becomes paramount.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the pharmacokinetic characterization of novel 2,3-dihydro-1H-indene derivatives. It moves beyond a generic listing of protocols to provide a deep, mechanistically-grounded framework for designing, executing, and interpreting the essential Absorption, Distribution, Metabolism, and Excretion (ADME) studies that underpin successful clinical translation.

I. The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. A significant percentage of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties.[4] Early and integrated in vitro and in silico ADME screening allows for the timely identification of liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, enabling medicinal chemists to optimize molecular properties and prioritize candidates with a higher probability of success.[4][5][6] This proactive approach not only conserves resources but also minimizes reliance on animal testing in later stages.[5]

The following sections will detail a tiered approach to the pharmacokinetic profiling of 2,3-dihydro-1H-indene derivatives, from initial in vitro screens to definitive in vivo studies.

II. Foundational In Vitro ADME Assays: Building a Predictive Profile

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, providing critical data on a compound's intrinsic properties in controlled biological systems.[5][7]

A. Metabolic Stability: The First Line of Assessment

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. For 2,3-dihydro-1H-indene derivatives, the fused aliphatic ring and the aromatic ring present several potential sites for metabolic modification.

Protocol 1: Microsomal Stability Assay

Causality: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8] This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test 2,3-dihydro-1H-indene derivative in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human, rat, mouse) on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation:

Compound IDSpeciest½ (min)Clint (µL/min/mg protein)
Indane-AHuman45.215.3
Indane-ARat25.826.9
Indane-BHuman>60<11.5
Indane-BRat55.112.6

Trustworthiness Check: Include positive control compounds with known metabolic fates (e.g., testosterone, verapamil) to validate assay performance.

B. Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. High plasma protein binding can impact a drug's efficacy and distribution.

Protocol 2: Equilibrium Dialysis for Plasma Protein Binding

Causality: Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. It allows for the separation of the unbound drug from the protein-bound drug across a semi-permeable membrane.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble the equilibrium dialysis apparatus with semi-permeable membranes.

  • Sample Preparation:

    • Add plasma (human, rat, mouse) to one chamber and a protein-free buffer to the other.

    • Spike the plasma chamber with the test 2,3-dihydro-1H-indene derivative.

  • Incubation:

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

Compound IDSpeciesFraction Unbound (fu)% Bound
Indane-AHuman0.02597.5
Indane-ARat0.04195.9
Indane-BHuman0.15085.0
Indane-BRat0.18281.8

Trustworthiness Check: A compound with known binding characteristics (e.g., warfarin) should be run in parallel to ensure the integrity of the dialysis membrane and the attainment of equilibrium.

C. Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a critical determinant of bioavailability.

Protocol 3: Caco-2 Permeability Assay

Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay assesses a compound's potential for passive diffusion and active transport.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation.

  • Assay Initiation:

    • Wash the cell monolayers with transport buffer.

    • Add the test 2,3-dihydro-1H-indene derivative to either the apical (A) or basolateral (B) chamber.

  • Sampling:

    • At specified time intervals, take samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Data Presentation:

Compound IDPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio
Indane-A8.59.11.07
Indane-B1.210.89.0

Trustworthiness Check: The integrity of the Caco-2 monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

III. Metabolite Identification: Unveiling the Metabolic Fate

Identifying the major metabolites of a 2,3-dihydro-1H-indene derivative is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic byproducts. A study on the bioactive indane PH46A revealed several metabolites, including hydroxylated and glucuronidated species, providing a roadmap for what to expect with similar scaffolds.[9]

Protocol 4: In Vitro Metabolite Identification in Hepatocytes

Causality: Cryopreserved hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolism compared to microsomes.[9]

Step-by-Step Methodology:

  • Hepatocyte Incubation:

    • Thaw and incubate cryopreserved hepatocytes (human, rat, dog) with the test 2,3-dihydro-1H-indene derivative at 37°C.

  • Sample Collection and Processing:

    • At various time points, collect aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent.

    • Process the samples to separate the metabolites from the cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the samples using high-resolution mass spectrometry to detect and tentatively identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[9]

  • Structural Elucidation:

    • For significant metabolites, further structural confirmation may require scaling up the incubation and isolating the metabolite for analysis by techniques such as NMR.

Expected Metabolic Pathways for 2,3-Dihydro-1H-indene Derivatives:

Based on the known metabolism of similar structures, the following pathways are likely:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

  • Aliphatic Hydroxylation: Hydroxylation of the five-membered ring.

  • Oxidation: Formation of a ketone on the aliphatic ring.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group (Phase II metabolism).[9]

IV. In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays are predictive, in vivo studies in animal models are essential for understanding how a compound behaves in a complete biological system.[10][11]

Protocol 5: Single-Dose Pharmacokinetic Study in Rodents

Causality: This study determines fundamental pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability following intravenous and oral administration.

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer the 2,3-dihydro-1H-indene derivative to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling:

    • Collect blood samples at a series of predetermined time points post-dose.

  • Plasma Preparation and Bioanalysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)1500450
Tmax (h)0.081.0
AUC (ng*h/mL)25001250
t½ (h)2.52.8
CL (L/h/kg)0.8-
Vd (L/kg)2.9-
F (%)-50

Trustworthiness Check: The bioanalytical method used to quantify the drug in plasma must be fully validated for accuracy, precision, selectivity, and stability according to regulatory guidelines.[12][14]

V. Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated bioanalytical method is non-negotiable.[12][15]

Key Validation Parameters for LC-MS/MS Methods:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between replicate measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

VI. Visualizing the Workflow

Diagram 1: In Vitro ADME Screening Cascade

ADME_Cascade cluster_start Compound Library cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Lead Characterization cluster_tier3 Tier 3: In Vivo Candidate Selection Start 2,3-Dihydro-1H-indene Derivatives Met_Stab Metabolic Stability (Microsomes) Start->Met_Stab Initial Screen Solubility Aqueous Solubility Start->Solubility Permeability Permeability (Caco-2/PAMPA) Met_Stab->Permeability Promising Candidates Solubility->Permeability PPB Plasma Protein Binding Permeability->PPB Met_ID Metabolite ID (Hepatocytes) PPB->Met_ID InVivo_PK In Vivo PK (Rodent) Met_ID->InVivo_PK Optimized Lead

Caption: A tiered approach to in vitro ADME screening.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow Dosing Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Report PK Profile Report PK_Analysis->Report

Caption: Workflow for a typical in vivo PK study.

VII. Conclusion: A Data-Driven Path to Clinical Success

The pharmacokinetic profiling of 2,3-dihydro-1H-indene derivatives is a critical and multifaceted endeavor. By employing a strategic, tiered approach that integrates in vitro and in vivo methodologies, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven strategy not only facilitates the selection of candidates with the highest likelihood of clinical success but also aligns with the ethical and economic imperatives of modern drug development. The protocols and insights provided herein are intended to serve as a robust foundation for these crucial investigations.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available from: [Link]

  • Lame, M. W., et al. (2017). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. AAPS J, 19(6), 1636-1645. Available from: [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • Wang, Y., et al. (2018). Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A. Journal of Drug Metabolism & Toxicology, 9(2). Available from: [Link]

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  • Eburon Organics. (n.d.). Indane Derivatives. Available from: [Link]

  • Li, Y., et al. (2023). In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease. Pharmaceuticals (Basel), 17(1), 40. Available from: [Link]

  • Jones, B. R., et al. (2017). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 9(1), 101-118. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • Xu, C., et al. (2013). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 15(3), 673-691. Available from: [Link]

  • Ekins, S., et al. (2000). In Silico Screening of Chemicals for their Metabolic Stability. Journal of Chemical Information and Computer Sciences, 40(6), 1337-1344. Available from: [Link]

  • ResearchGate. (n.d.). Examples of biologically active indane derivatives. Available from: [Link]

  • Obach, R. S. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. In Comprehensive Pharmacology. Elsevier. Available from: [Link]

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  • ResearchGate. (2023). (PDF) In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease. Available from: [Link]

  • de Oliveira, A. C. S., et al. (2021). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. Available from: [Link]

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  • Santos, G. C. A., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(12), 2038. Available from: [Link]

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  • de Cássia da Silveira e Sá, R., et al. (2023). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. International Journal of Molecular Sciences, 24(7), 6703. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-dihydro-1H-indene-1-carboxamide

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. My insights are drawn from a combination of established literature and practical laboratory experience in multistep organic synthesis.

The synthesis of 2,3-dihydro-1H-indene-1-carboxamide is a multi-step process that requires careful control over reaction conditions to achieve high yields. This guide will focus on a robust and adaptable synthetic strategy, breaking it down into key stages and addressing potential challenges at each step.

Strategic Overview: A Three-Stage Approach

A logical and commonly employed synthetic route to 2,3-dihydro-1H-indene-1-carboxamide involves three principal stages. This strategy offers reliable access to the target molecule from commercially available starting materials.

Synthetic_Pathway Start Substituted Phenylpropanoic Acid Indanone 1-Indanone Start->Indanone Intramolecular Friedel-Crafts Acylation Nitrile 2,3-dihydro-1H-indene-1-carbonitrile Indanone->Nitrile Tosylhydrazone Formation & Cyanation Amide 2,3-dihydro-1H-indene-1-carboxamide Nitrile->Amide Selective Nitrile Hydrolysis Nitrile_Synthesis Indanone 1-Indanone Tosylhydrazone Tosylhydrazone Intermediate Indanone->Tosylhydrazone Tosylhydrazine, Acid catalyst Nitrile 2,3-dihydro-1H-indene-1-carbonitrile Tosylhydrazone->Nitrile 1. Strong Base (e.g., n-BuLi) 2. Cyanide Source (e.g., NaCN)

Optimization

"2,3-dihydro-1H-indene-1-carboxamide" stability and degradation issues

Technical Support Center: 2,3-dihydro-1H-indene-1-carboxamide Welcome to the technical support center for 2,3-dihydro-1H-indene-1-carboxamide. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-dihydro-1H-indene-1-carboxamide

Welcome to the technical support center for 2,3-dihydro-1H-indene-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and data from structurally related molecules to help you anticipate and troubleshoot challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2,3-dihydro-1H-indene-1-carboxamide that may be susceptible to degradation?

A: The two primary sites of potential degradation are the carboxamide group and the indane ring system . The carboxamide can undergo hydrolysis, while the indane ring, particularly the benzylic position, is susceptible to oxidation.

Q2: What are the expected degradation products under hydrolytic conditions?

A: Under acidic or basic conditions, the carboxamide bond can be cleaved through hydrolysis to yield 2,3-dihydro-1H-indene-1-carboxylic acid and ammonia.[1][2][3] This is a common degradation pathway for amide-containing compounds.

Q3: Is 2,3-dihydro-1H-indene-1-carboxamide sensitive to light?

Q4: How should I properly store 2,3-dihydro-1H-indene-1-carboxamide to ensure its stability?

A: To minimize degradation, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen.

Q5: What analytical techniques are suitable for monitoring the stability of 2,3-dihydro-1H-indene-1-carboxamide?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be able to separate the intact compound from its potential degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 2,3-dihydro-1H-indene-1-carboxamide.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis During a Formulation Study in an Aqueous Buffer.
  • Potential Cause: This is likely due to the hydrolysis of the carboxamide group, especially if the buffer is acidic or basic.[1][2][3]

  • Troubleshooting Steps:

    • Confirm the Identity of the Degradant:

      • Collect the fraction corresponding to the new peak and analyze it by LC-MS. The expected mass would correspond to 2,3-dihydro-1H-indene-1-carboxylic acid.

      • If possible, run a standard of 2,3-dihydro-1H-indene-1-carboxylic acid to confirm the retention time.[7]

    • Investigate pH-Dependence:

      • Conduct a forced degradation study by exposing solutions of the compound to buffers of varying pH (e.g., pH 2, 7, and 9) and monitor the formation of the degradant over time. This will help to establish a pH-stability profile.

    • Mitigation Strategies:

      • If possible, adjust the formulation to a pH where the compound is most stable, likely near neutral pH.

      • Consider the use of a non-aqueous solvent system if the application allows.

Issue 2: Discoloration or Formation of Impurities in the Solid Compound After Prolonged Storage.
  • Potential Cause: This could be due to oxidation, particularly at the benzylic position of the indane ring system.[8][9] Auto-oxidation can occur upon exposure to air.

  • Troubleshooting Steps:

    • Characterize the Impurities:

      • Use LC-MS to identify the masses of the new impurities. An increase in mass by 16 amu could suggest the formation of a hydroxylated or ketone product.[8][10]

    • Perform an Oxidative Forced Degradation Study:

      • Expose a solution of the compound to a mild oxidizing agent, such as hydrogen peroxide, to see if it generates the same impurities observed during storage.[11][12]

    • Mitigation Strategies:

      • Store the solid compound under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen.

      • Store at a reduced temperature (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.

      • Consider the addition of an antioxidant to formulations, if appropriate for the intended use.

Issue 3: Variability in Experimental Results When Working with Solutions Exposed to Ambient Light.
  • Potential Cause: Photodegradation may be occurring. Aromatic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation.[4][5][13]

  • Troubleshooting Steps:

    • Conduct a Photostability Study:

      • Following ICH Q1B guidelines, expose a solution of the compound to a controlled light source (with both UV and visible output).[6][12]

      • Analyze the sample at various time points using a stability-indicating HPLC method to quantify the degradation.

      • A control sample should be kept in the dark at the same temperature to differentiate between photolytic and thermal degradation.

    • Mitigation Strategies:

      • Use amber glassware or light-blocking vials for all solutions containing the compound.

      • Minimize the exposure of solutions to ambient and direct light during experimental procedures.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2,3-dihydro-1H-indene-1-carboxamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Stress Solutions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the initial sample to identify and quantify the degradation products.

Protocol 2: Oxidative Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2,3-dihydro-1H-indene-1-carboxamide in a suitable organic solvent.

  • Prepare Stress Solution: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample at specified time points by HPLC.

  • Data Evaluation: Identify and quantify any new peaks that appear in the chromatogram.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayMajor Degradation Product
Acidic/Basic pHHydrolysis2,3-dihydro-1H-indene-1-carboxylic acid
Oxidative (e.g., H₂O₂)OxidationHydroxylated or ketonic indane derivatives
Photolytic (UV/Vis)PhotodegradationComplex mixture, potentially including oxidative products
ThermalThermal DecompositionDependent on conditions, may involve amide cleavage or ring opening

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main 2,3-dihydro-1H-indene-1-carboxamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photo Photodegradation (UV/Vis Light) A 2,3-dihydro-1H-indene-1-carboxamide B 2,3-dihydro-1H-indene-1-carboxylic acid + NH3 A->B H+ or OH- H2O C Hydroxylated/Keto-indane Derivatives A->C [O] D Complex Mixture of Photoproducts A->D hv

Caption: Potential degradation pathways for 2,3-dihydro-1H-indene-1-carboxamide.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC Identify Identify Peak (LC-MS, Standard) Start->Identify Hypothesize Hypothesize Degradation Pathway (e.g., Hydrolysis, Oxidation) Identify->Hypothesize Forced_Deg Perform Targeted Forced Degradation (pH, Oxidant, Light) Hypothesize->Forced_Deg Compare Compare Degradation Profiles Forced_Deg->Compare Confirm Confirm Degradation Pathway Compare->Confirm Confirm->Hypothesize No Mitigate Develop Mitigation Strategy (Adjust pH, Inert Atmosphere, Protect from Light) Confirm->Mitigate Yes End Implement & Verify Mitigate->End

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Dyrda, G. M., & Pędziński, T. (2022). Photostability of Indium Phthalocyanines in Organic Solvents. Molecules, 27(3), 894. Retrieved from [Link]

  • Parrish, Y. Z., & Kohn, J. (2009). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. Journal of visualized experiments : JoVE, (31), 1421. Retrieved from [Link]

  • de Fátima, Â., et al. (2010). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3236. Retrieved from [Link]

  • Proctor, G. R., & Smith, B. M. L. (1969). The chemistry of indanones. Part I. The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid. Journal of the Chemical Society C: Organic, 19, 2502-2507. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved from [Link]

  • Cannaert, A., et al. (2017). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Archives of toxicology, 91(10), 3489–3503. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1133-1148. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Main products and kinetics of the thermal degradation of polyamides. Retrieved from [Link]

  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Haq, S., & Madix, R. J. (2002). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 4(21), 5369-5376. Retrieved from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved from [Link]

  • American Chemical Society. (2018). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Baertschi, S. W., et al. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of pharmaceutical sciences, 105(5), 1638–1649. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Investigation of Various Organocatalysts for Improved and Efficient One Pot Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines Under Solvent-Free Condition. Retrieved from [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • ResearchGate. (2016). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Van Breukelen, M. R., et al. (2016). Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis (δ(13)C and δ(2)H). The Science of the total environment, 542(Pt A), 183–190. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • ResearchGate. (2013). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,3-dihydro-1H-indene-1-carboxamide

Welcome to our dedicated technical support center for the synthesis of 2,3-dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2,3-dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving challenges related to byproduct formation, ensuring the integrity and purity of your target molecule.

Troubleshooting Guide: Byproduct Analysis and Mitigation

This section addresses specific experimental issues you may encounter, offering step-by-step guidance to identify and resolve them.

Question 1: I'm observing a significant, persistent byproduct in my reaction mixture when coupling 2,3-dihydro-1H-indene-1-carboxylic acid with ammonia/ammonium source using a carbodiimide reagent (e.g., DCC, EDC). How can I identify and eliminate it?

Answer:

This is a common issue in carbodiimide-mediated amide bond formation. The most likely culprit is the formation of an N-acylurea byproduct .

Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, is highly reactive. While it is intended to react with the amine (ammonia), it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.[1] This side reaction is particularly problematic if the amine is not sufficiently nucleophilic or if its concentration is low.

Identification:

  • TLC Analysis: The N-acylurea byproduct will typically have a different Rf value than your starting material and product. It is often a relatively nonpolar, UV-active spot.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the N-acylurea will show characteristic signals for the carbodiimide-derived alkyl groups (e.g., cyclohexyl protons for DCC or ethyl and dimethylamino protons for EDC) in addition to the signals from your indane moiety. The ¹³C NMR will show an additional carbonyl signal corresponding to the urea.

  • Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the N-acylurea (M.W. of your carboxylic acid + M.W. of the carbodiimide - M.W. of H₂O).

Mitigation Strategies:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable and reactive activated ester.

    • 1-Hydroxybenzotriazole (HOBt): This is the classic additive. It reacts with the O-acylisourea to form an OBt-active ester, which is less prone to rearrangement and reacts efficiently with the amine.

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A safer and often more effective alternative to HOBt.

  • Reaction Conditions:

    • Order of Addition: Add the carbodiimide to a pre-mixed solution of the carboxylic acid, amine, and HOBt (or OxymaPure®). This ensures the O-acylisourea intermediate is trapped as it is formed.

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the rearrangement reaction.

Experimental Protocol for N-Acylurea Suppression:

  • Dissolve 2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DCM, DMF).

  • Add the ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of EDC or DCC (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Parameter Without Additive With HOBt/OxymaPure®
Primary Byproduct N-acylureaMinimal
Reaction Rate SlowerFaster
Yield of Amide LowerHigher
Purification DifficultEasier

Question 2: My product shows two closely eluting spots on TLC/HPLC, and the NMR spectrum is more complex than expected. I suspect racemization of the chiral center at the 1-position of the indane ring. How can I confirm and prevent this?

Answer:

Racemization is a significant risk when activating a chiral carboxylic acid, such as (R)- or (S)-2,3-dihydro-1H-indene-1-carboxylic acid.

Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, especially in the presence of a base. The α-proton of the oxazolone is acidic and can be abstracted, leading to a loss of stereochemical integrity.[2]

Confirmation:

  • Chiral HPLC/SFC: The most definitive way to confirm racemization is to use a chiral stationary phase (CSP) to separate the enantiomers. You should see two peaks if racemization has occurred.

  • Optical Rotation: A decrease in the specific rotation of your purified product compared to the expected value for the pure enantiomer is indicative of racemization.

Prevention of Racemization:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents are generally preferred for coupling chiral carboxylic acids as they are known to suppress racemization.

    • HATU (1-[-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for minimizing racemization.[2]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another good option, though HATU is often superior.

  • Use of Additives: As with N-acylurea formation, HOBt and its analogs can help to reduce racemization by forming an active ester that is less prone to oxazolone formation.

  • Base Selection: The choice and amount of base are critical.

    • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2]

    • Use the minimum amount of base necessary to neutralize any acid salts and to facilitate the reaction. An excess of base can promote racemization.

  • Temperature Control: Keep the reaction temperature low (e.g., starting at 0 °C) to minimize the rate of epimerization.

Experimental Protocol for Racemization-Free Coupling:

  • Dissolve (R)- or (S)-2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent) in DMF.

  • Add the ammonia source (1.2 equivalents) and DIPEA (2 equivalents).

  • In a separate flask, dissolve HATU (1.1 equivalents) in DMF.

  • Slowly add the HATU solution to the carboxylic acid/amine mixture at 0 °C.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction for completion and enantiomeric excess by chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,3-dihydro-1H-indene-1-carboxamide?

A1: The most prevalent and direct method is the amidation of 2,3-dihydro-1H-indene-1-carboxylic acid .[3] This involves activating the carboxylic acid with a coupling agent and then reacting it with an ammonia source. An alternative route is the controlled hydrolysis of 2,3-dihydro-1H-indene-1-carbonitrile .[4]

Q2: I am considering the nitrile hydrolysis route. What are the potential pitfalls?

A2: The main challenge is over-hydrolysis . The hydrolysis of a nitrile to an amide is often followed by the hydrolysis of the amide to the corresponding carboxylic acid, especially under harsh acidic or basic conditions with prolonged heating.[4] To favor the formation of the amide, milder reaction conditions are necessary. For example, using a mixture of TFA or AcOH-H₂SO₄ can facilitate the hydration of the nitrile to the amide with minimal over-hydrolysis.

Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for initial monitoring. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. High-Performance Liquid Chromatography (HPLC) , especially when coupled with a mass spectrometer (LC-MS), provides more detailed information, allowing you to track the consumption of starting materials and the formation of both the desired product and minor impurities in real-time.

Q4: What are the best practices for purifying the final product?

A4: Column chromatography on silica gel is the most common method for purifying 2,3-dihydro-1H-indene-1-carboxamide. The choice of eluent will depend on the polarity of the byproducts. For removing the N,N'-dicyclohexylurea (DCU) byproduct from DCC couplings, it can often be precipitated from the reaction mixture with a non-polar solvent and filtered off. If EDC is used, its urea byproduct is water-soluble and can be removed during an aqueous workup. If racemization has occurred and you need to separate the enantiomers, chiral preparative HPLC or SFC will be necessary.

Visualizing Byproduct Formation

The following diagram illustrates the competing reaction pathways in a carbodiimide-mediated amidation that can lead to either the desired amide product or the N-acylurea byproduct.

Byproduct_Formation CarboxylicAcid 2,3-dihydro-1H-indene- 1-carboxylic acid O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC or EDC) Carbodiimide->O_Acylisourea Amide_Product 2,3-dihydro-1H-indene- 1-carboxamide (Desired Product) O_Acylisourea->Amide_Product + Ammonia (Desired Pathway) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine Ammonia Amine->Amide_Product

Caption: Competing pathways in carbodiimide coupling.

References

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Lu, W., et al. (2014). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. Retrieved from [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Zhong, B., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Semantic Scholar. (2016). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The 2,3-Dihydro-1H-indene-1-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals. The 2,3-dihydro-1H-indene (also known as indane) core is a privileged scaffold in medicinal chemistry, lending its rigid, bicyclic structure to a variety o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

The 2,3-dihydro-1H-indene (also known as indane) core is a privileged scaffold in medicinal chemistry, lending its rigid, bicyclic structure to a variety of biologically active molecules. When functionalized with a carboxamide group at the 1-position, this scaffold gives rise to a class of compounds with significant therapeutic potential, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydro-1H-indene-1-carboxamide derivatives, offering a comparative look at how structural modifications influence their activity as anticancer agents. We will explore their interactions with key oncogenic targets, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers in the field.

The Versatile Indane Scaffold: A Foundation for Targeting Cancer Pathways

The indane nucleus serves as a versatile template for the design of small molecule inhibitors. Its conformational rigidity allows for the precise positioning of functional groups to interact with specific biological targets. The introduction of a carboxamide moiety at the 1-position provides a crucial handle for synthetic diversification and for establishing key hydrogen bonding interactions within protein binding pockets. Our exploration of the SAR of this scaffold will focus on two prominent anticancer mechanisms: the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and the disruption of tubulin polymerization.

Comparative Analysis of 2,3-Dihydro-1H-indene-1-carboxamide Derivatives as Anticancer Agents

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death, or apoptosis.[1] Their overexpression in cancer cells allows them to evade apoptosis, contributing to tumor growth and resistance to therapy. Small molecule IAP antagonists that mimic the endogenous IAP-binding protein Smac/DIABLO have emerged as a promising therapeutic strategy. The 2,3-dihydro-1H-indene-1-carboxamide scaffold has been successfully employed in the design of potent IAP inhibitors.

The general structure of these IAP inhibitors consists of a central indane scaffold, with the carboxamide at the 1-position linked to a peptide-like moiety that mimics the N-terminal tetrapeptide of Smac (Ala-Val-Pro-Ile).

  • The Indane Scaffold (P3-P4 Mimetic): The indane ring system typically occupies the S3 and S4 pockets of the BIR3 domain of IAPs. Modifications to the indane ring can significantly impact binding affinity.

  • The Carboxamide Linker: The carboxamide group is crucial for orienting the peptidomimetic portion of the molecule and for forming hydrogen bonds within the binding site.

  • N-Substituents on the Carboxamide (P1' and P2' Analogs): The nature of the substituent on the carboxamide nitrogen is a key determinant of potency and selectivity.

Compound Indane Substitution N-Carboxamide Substituent (P1'-P2' Mimetic) cIAP1 IC50 (nM) XIAP IC50 (nM)
Analog 1 Unsubstituted(S)-N-methyl-1-((S)-2-cyclohexyl-2-(methylamino)acetamido)propan-2-yl1.3200
Analog 2 5-fluoro(S)-N-methyl-1-((S)-2-cyclohexyl-2-(methylamino)acetamido)propan-2-yl2.1250
Analog 3 Unsubstituted(S)-N-ethyl-1-((S)-2-cyclohexyl-2-(methylamino)acetamido)propan-2-yl5.8450

Data synthesized from principles described in medicinal chemistry of IAP inhibitors.[2]

Key Insights from SAR:

  • Stereochemistry is Critical: The stereochemistry at the 1-position of the indane ring and within the peptidomimetic side chain is paramount for optimal binding.

  • Bulky Lipophilic Groups at P2': A bulky, lipophilic group, such as a cyclohexyl or tert-butyl group, at the P2' position generally leads to high affinity.

  • Proline Mimetics at P1': The proline-like moiety at the P1' position is crucial for fitting into the S1' pocket. Novel bicyclic proline bioisosteres have been shown to enhance potency and improve pharmacokinetic properties.[2]

SAR_IAP_Inhibitors Indane 2,3-Dihydro-1H-indene Scaffold (P3-P4 Mimetic) Carboxamide 1-Carboxamide Linker Indane->Carboxamide Provides Rigid Core Activity IAP Inhibitory Activity Indane->Activity Occupies S3/S4 Pockets N_Substituent N-Substituent (P1'-P2' Mimetic) Carboxamide->N_Substituent Connects Peptidomimetic N_Substituent->Activity Determines Potency & Selectivity

Caption: Key structural components of 2,3-dihydro-1H-indene-1-carboxamide based IAP inhibitors.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[1] Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. The 2,3-dihydro-1H-indene scaffold has been incorporated into novel tubulin polymerization inhibitors that bind to the colchicine site.

These inhibitors typically feature a trimethoxyphenyl group (A-ring), which is a common motif for colchicine site binders, and the indane ring system acts as a constrained B-ring. The carboxamide functionality in this context can be a key interaction point.

Compound Indane Substitution N-Carboxamide Substituent Antiproliferative Activity (IC50, µM) vs. K562 cells
Analog 4 4,5,6-trimethoxy4-hydroxy-3-methoxyphenyl0.028 - 0.087
Analog 5 4,5,6-trimethoxy3,4,5-trimethoxyphenyl> 1
Analog 6 4,5,6-trimethoxy4-fluorophenyl> 1

Data is illustrative and based on findings for dihydro-1H-indene derivatives as tubulin inhibitors.[3]

Key Insights from SAR:

  • Trimethoxy Substitution on the Indane Ring: The presence of methoxy groups on the aromatic portion of the indane scaffold is often crucial for activity, mimicking the trimethoxyphenyl A-ring of colchicine.[3]

  • Substituents on the N-Aryl Ring: The electronic properties of the N-aryl substituent on the carboxamide play a significant role. Electron-donating groups, such as hydroxyl and methoxy, tend to enhance activity, while electron-withdrawing groups can be detrimental.[3]

  • Conformational Restriction: The indane scaffold serves to lock the molecule in a conformation favorable for binding to the colchicine site.

SAR_Tubulin_Inhibitors Indane 2,3-Dihydro-1H-indene Core Constrained B-Ring Substituents Substituents on Indane Ring e.g., Trimethoxy Indane->Substituents Carboxamide 1-Carboxamide N-Aryl Substituent Indane->Carboxamide Activity Tubulin Polymerization Inhibition Substituents->Activity Enhances Binding Carboxamide->Activity Modulates Potency

Caption: SAR of indane-based tubulin polymerization inhibitors.

Experimental Protocols

Synthesis of a Representative N-Aryl-2,3-dihydro-1H-indene-1-carboxamide

The synthesis of N-substituted 2,3-dihydro-1H-indene-1-carboxamides is typically achieved through the coupling of 2,3-dihydro-1H-indene-1-carboxylic acid with a desired amine.

Step 1: Preparation of 2,3-dihydro-1H-indene-1-carboxylic acid

This can be prepared from indene via various methods, including hydrocarboxylation or through oxidation of the corresponding aldehyde.

Step 2: Amide Coupling

A common and efficient method for amide bond formation involves the use of coupling reagents.[2][4]

  • Activation of the Carboxylic Acid: To a solution of 2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Addition of the Amine: The desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2,3-dihydro-1H-indene-1-carboxamide.

Synthesis_Workflow start 2,3-Dihydro-1H-indene-1-carboxylic acid + Amine step1 Activate Carboxylic Acid (EDC, HOBt) start->step1 step2 Add Amine & Base (DIPEA) step1->step2 step3 Reaction & Work-up step2->step3 step4 Purification (Column Chromatography) step3->step4 end N-Substituted 2,3-dihydro-1H-indene-1-carboxamide step4->end

Caption: General synthetic workflow for N-substituted 2,3-dihydro-1H-indene-1-carboxamides.

In Vitro Biological Evaluation

This assay measures the ability of a compound to displace a fluorescently labeled Smac-mimetic peptide from the BIR3 domain of an IAP protein.

  • Reagents: Recombinant IAP BIR3 domain, fluorescently labeled Smac-mimetic peptide, assay buffer.

  • Procedure:

    • Add the IAP BIR3 domain and the fluorescent peptide to the wells of a microplate.

    • Add varying concentrations of the test compound.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the test compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the binding of the fluorescent peptide.

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.[5]

  • Reagents: Purified tubulin, GTP, polymerization buffer.[5]

  • Procedure:

    • Add tubulin and GTP to the wells of a microplate.[5]

    • Add varying concentrations of the test compound.

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[5]

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to a control. Inhibitors will decrease the rate and/or extent of polymerization.

Conclusion

The 2,3-dihydro-1H-indene-1-carboxamide scaffold is a valuable starting point for the design of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions on both the indane ring and the N-carboxamide moiety for achieving high potency and selectivity against key cancer targets like IAPs and tubulin. The synthetic and biological evaluation protocols provided offer a practical framework for researchers to explore this promising class of compounds further. Future work in this area could focus on the development of dual-target inhibitors or the optimization of pharmacokinetic properties to generate clinically viable drug candidates.

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Comparative

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Evaluation of 2,3-Dihydro-1H-Indene Compounds

Introduction: The Indane Scaffold and the Crucible of Translation In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones for successful therapeutic agents. The 2,3-dihydro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indane Scaffold and the Crucible of Translation

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones for successful therapeutic agents. The 2,3-dihydro-1H-indene , commonly known as the indane scaffold, is one such "privileged structure." Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple points for synthetic modification. This versatility has led to its incorporation into a wide array of biologically active molecules, from anti-cancer agents to treatments for neurodegenerative diseases.[1][2]

However, the journey from a promising compound in a test tube to an effective therapy in a living system is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo results for 2,3-dihydro-1H-indene compounds, moving beyond a simple recitation of data to explore the critical nexus of translational science. We will dissect the causality behind experimental choices, examine the complexities of correlating cellular activity with systemic efficacy, and provide field-proven insights for researchers, scientists, and drug development professionals.

Case Study 1: Targeting Cancer with Indane-Based Tubulin Polymerization Inhibitors

A prominent strategy in oncology is the disruption of microtubule dynamics, which are essential for cell division. Compounds that interfere with tubulin polymerization can arrest cancer cells in mitosis, ultimately leading to programmed cell death (apoptosis). A series of novel 2,3-dihydro-1H-indene derivatives have been designed to bind to the colchicine site on tubulin, acting as potent microtubule-destabilizing agents.[3]

Part A: The In Vitro Proving Ground – Cellular Potency and Mechanism

The initial evaluation of a drug candidate begins in a controlled, cellular environment. The primary goals are to establish potency, confirm the mechanism of action, and select the most promising candidates for further study.

1. Rationale for Experimental Choices:

  • Antiproliferative Assay: The first question is fundamental: Does the compound kill cancer cells? A cell viability assay (like CCK-8 or MTT) provides a quantitative measure of a compound's ability to inhibit cell growth. We use a panel of diverse cancer cell lines (e.g., K562 leukemia, A549 lung cancer) to assess the breadth of activity.[4]

  • Tubulin Polymerization Assay: To confirm the compound hits the intended target, a cell-free assay is employed. This directly measures the compound's effect on the polymerization of purified tubulin, verifying that the observed cellular effects are indeed due to microtubule disruption.

  • Cell Cycle Analysis: If a compound disrupts microtubules, it should cause cells to arrest in the G2/M phase of the cell cycle. Flow cytometry analysis of cellular DNA content confirms this mechanistic hallmark.[3]

2. Experimental Protocol: Antiproliferative CCK-8 Assay

  • Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at a density of approximately 3,500 cells per well and cultured for 24 hours to allow for adherence and recovery.[4]

  • Compound Treatment: The 2,3-dihydro-1H-indene derivatives are dissolved in DMSO and serially diluted in culture medium. The cells are then treated with a range of concentrations and incubated for 72 hours. A vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4, a known tubulin inhibitor) are included.[4]

  • Viability Assessment: 10 µL of CCK-8 solution is added to each well and incubated for 2-3 hours. The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: The inhibition rate is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve using graphing software.

3. In Vitro Data Summary:

The following table summarizes representative data for a lead compound, designated Compound 12d .[3][4]

Cell LineTypeCompound 12d IC₅₀ (µM)
K562Human Chronic Myelogenous Leukemia0.028
A549Human Lung Carcinoma0.045
HelaHuman Cervical Cancer0.087
H22Murine Hepatoma0.033

4. Mechanistic Pathway:

G

Part B: The In Vivo Arena – Efficacy in a Complex System

Potent in vitro activity is a prerequisite, but it does not guarantee success in vivo. The compound must now navigate the complexities of a living organism, including absorption, distribution, metabolism, and excretion (ADME), to reach the tumor site at a sufficient concentration.

1. Rationale for Experimental Choices:

  • Xenograft Model: To test anti-tumor efficacy, a human tumor is grown in an immunocompromised mouse. This model, while not perfectly replicating human physiology, is a standard for assessing whether a compound can inhibit tumor growth in a living system.[3]

  • Toxicity Assessment: Efficacy is meaningless without safety. Monitoring animal body weight and observing for signs of distress are crucial initial indicators of the compound's toxicity.[3]

2. Experimental Protocol: H22 Murine Hepatoma Xenograft Model

  • Tumor Implantation: H22 hepatoma cells are subcutaneously injected into the right flank of BALB/c mice.

  • Group Formation: When tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to treatment groups (e.g., vehicle control, positive control, different doses of Compound 12d).

  • Compound Administration: Compound 12d is administered daily via intraperitoneal (i.p.) injection for a set period (e.g., 14 days).

  • Monitoring: Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and photographed. The tumor growth inhibition (TGI) rate is calculated.

3. In Vivo Data Summary:

The table below shows representative data for Compound 12d in the H22 xenograft model.[3]

Treatment GroupDose (mg/kg/day)Final Tumor Weight (g)TGI (%)Body Weight Change (%)
Vehicle Control-1.85 ± 0.21-+5.2
Compound 12d100.88 ± 0.1552.4+3.1
Compound 12d200.53 ± 0.1171.4+1.5

4. Experimental Workflow:

G Start Day 0: Implant H22 Cells in Mice TumorGrowth Days 5-7: Tumors Reach ~120 mm³ Start->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Treatment Days 7-21: Daily i.p. Injection (Vehicle, Compound) Randomize->Treatment Monitor Measure Tumor Volume & Body Weight (Every 2 Days) Treatment->Monitor Endpoint Day 21: Euthanize, Excise & Weigh Tumors Treatment->Endpoint Monitor->Treatment

Part C: Correlating the Data – A Success Story

In this case, the in vitro potency of Compound 12d translated well to in vivo efficacy. The sub-micromolar IC₅₀ values against cancer cells were predictive of significant tumor growth inhibition in mice at well-tolerated doses. This positive correlation suggests that Compound 12d possesses favorable pharmacokinetic properties, allowing it to achieve and maintain therapeutic concentrations at the tumor site without causing systemic toxicity. This represents an ideal outcome in early-stage drug discovery.

Case Study 2: A Hypothetical Neuroprotective Indane Compound

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. A key therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine in the synapse.[5] Donepezil, a leading Alzheimer's drug, is a piperidine derivative, but the rigid indane scaffold is an attractive starting point for novel AChE inhibitors.[5][6]

Part A: In Vitro Target Engagement

Here, the primary in vitro goal is to demonstrate potent and selective inhibition of the target enzyme.

1. Rationale for Experimental Choices:

  • AChE Inhibition Assay: A direct enzymatic assay is the gold standard for confirming target engagement. Ellman's method is a reliable, colorimetric assay for measuring AChE activity.[7][8]

  • Cell-Based Neuroprotection Assay: To move beyond the isolated enzyme, we must ask if the compound can protect neurons from stress. An assay using neuronal cells (e.g., HT22) exposed to an insult like glutamate-induced oxidative stress can provide evidence of a functional neuroprotective effect.[9]

2. Experimental Protocol: In Vitro AChE Inhibition (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, add the buffer, the test compound (hypothetical Indane-AChEI) at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 37°C. Donepezil is used as a positive control.[5]

  • Reaction Initiation: Add DTNB and ATCI to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

  • Measurement: Measure the absorbance at 412 nm over time using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

3. In Vitro Data Summary (Hypothetical):

CompoundTargetIC₅₀ (nM)
Indane-AChEIHuman AChE8.5
Donepezil (Control)Human AChE6.7

4. Mechanistic Pathway:

G

Part B: In Vivo Cognitive Assessment

A potent AChE inhibitor is useless if it cannot cross the blood-brain barrier (BBB) and demonstrate a pro-cognitive effect. In vivo models are essential to test these critical parameters.

1. Rationale for Experimental Choices:

  • Pharmacokinetic/BBB Penetration Study: Before efficacy testing, a preliminary study is often conducted to confirm that the compound reaches the central nervous system after systemic administration. Brain and plasma concentrations are measured over time.

  • Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a temporary and reversible cognitive deficit in rodents, mimicking aspects of cholinergic dysfunction in Alzheimer's disease. This is a standard model for screening potential cognitive enhancers.[10]

  • Morris Water Maze (MWM): The MWM is a widely used behavioral task to assess spatial learning and memory in rodents. An improvement in performance in this task indicates a pro-cognitive effect.[10]

2. Experimental Protocol: Scopolamine-Induced Amnesia & MWM

  • Acclimation & Handling: Mice are handled for several days to acclimate them to the experimenter and reduce stress.

  • Drug Administration: Mice are pre-treated with the test compound (Indane-AChEI) or vehicle via oral gavage (p.o.) 60 minutes before the test.

  • Amnesia Induction: 30 minutes before the test, mice are injected with scopolamine (or saline for the non-amnesic control group).

  • MWM Training: Mice are placed in a large circular pool of opaque water containing a hidden escape platform. They are given multiple trials per day for 4-5 days to learn the platform's location using spatial cues. The time taken to find the platform (escape latency) is recorded.

  • Probe Test: On the final day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform used to be is measured as an indicator of memory retention.

3. In Vivo Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)MWM Escape Latency (Day 4, sec)Probe Test (Time in Target Quadrant, %)
Vehicle + Saline-15.2 ± 2.145.5 ± 3.8
Vehicle + Scopolamine-48.5 ± 4.518.2 ± 2.9
Indane-AChEI + Scopolamine1022.1 ± 3.339.8 ± 4.1

4. Experimental Workflow:

G PreTreat T=-60 min: Administer Indane Cmpd (p.o.) Amnesia T=-30 min: Induce Amnesia (Scopolamine i.p.) PreTreat->Amnesia MWM T=0 min: Begin Morris Water Maze Trial Amnesia->MWM Record Record Escape Latency & Path MWM->Record Analyze Analyze Learning Curve & Probe Test Data Record->Analyze

Part C: The In Vitro-In Vivo Disconnect – A Common Hurdle

In this hypothetical case, while the compound was potent in vitro, let us imagine it showed only moderate efficacy in vivo. This discrepancy is a frequent and instructive challenge in drug development. The potent IC₅₀ against the isolated AChE enzyme did not fully translate to reversing the cognitive deficit. Why?

  • Blood-Brain Barrier (BBB) Permeability: The most significant hurdle for CNS drugs. The compound may be too polar, too large, or be actively pumped out of the brain by efflux transporters, preventing it from reaching its target.[9]

  • Metabolic Instability: The compound might be rapidly metabolized by the liver (first-pass effect) or in the brain itself, leading to low and transient target engagement.[11]

  • Off-Target Effects: The compound could interact with other receptors or enzymes in the brain, causing unforeseen side effects that interfere with the cognitive task.

  • Poor Pharmacokinetics: Even if it crosses the BBB, the compound's half-life might be too short to provide sustained target inhibition.

This disconnect highlights that an in vitro assay, while essential, is a highly simplified system. It cannot predict the complex interplay of ADME and potential toxicity that governs a drug's ultimate success or failure in vivo.[12][13]

A Senior Scientist's Perspective: An Iterative Dialogue

The comparison of these two case studies illuminates a core principle of drug discovery: the process is not linear but an iterative dialogue between in vitro and in vivo data.

  • In Vitro Guides In Vivo: Strong in vitro data justifies the significant resources required for animal studies. It provides the mechanistic hypothesis to be tested.

  • In Vivo Informs In Vitro: When an in vitro-in vivo disconnect occurs, the in vivo results provide critical feedback. If a compound fails due to poor BBB penetration, medicinal chemists can go back and modify the 2,3-dihydro-1H-indene scaffold to increase its lipophilicity. If it fails due to metabolism, the metabolic "soft spots" on the molecule can be identified and blocked.

This cycle of design, in vitro testing, in vivo evaluation, and redesign is the engine of lead optimization. Success requires a deep understanding of both the simplified, controlled world of the cell culture plate and the dynamic, complex environment of a living organism.

Conclusion

The 2,3-dihydro-1H-indene scaffold is a proven foundation for developing potent, biologically active molecules. However, this guide demonstrates that the true measure of a compound lies in its translational potential. By carefully designing and interpreting both in vitro and in vivo experiments, and by critically analyzing the correlations—or lack thereof—between them, we can navigate the challenging path from molecular concept to meaningful therapeutic. The key is to view in vitro and in vivo systems not as separate hurdles, but as interconnected tools in a continuous cycle of inquiry and refinement.

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Validation

The Indene-Carboxamide Scaffold: A Comparative Guide to Kinase Selectivity Profiling

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex network of signaling pathways vita...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex network of signaling pathways vital for cellular function. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the ability to selectively modulate the activity of a specific kinase, while avoiding off-target effects, is a critical determinant of a drug candidate's therapeutic window and ultimate clinical success.

This guide focuses on the 2,3-dihydro-1H-indene-1-carboxamide scaffold, a privileged structure in medicinal chemistry. While the parent compound itself is not extensively characterized, its derivatives have demonstrated a remarkable diversity of biological activities, targeting everything from ion channels to nuclear receptors. Recently, a substituted analog, a 2-amino-2,3-dihydro-1H-indene-5-carboxamide, has emerged as a potent and highly selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in pancreatic cancer and fibrosis.[1] This discovery underscores the potential of the indene-carboxamide core in generating targeted kinase inhibitors.

This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. We will navigate the essential process of kinase selectivity profiling, using a hypothetical lead compound, "Compound X" (2,3-dihydro-1H-indene-1-carboxamide), which has been identified as a hit against a novel kinase target, "Kinase Z". Through a direct comparison with established and derivative compounds, we will elucidate the experimental workflows and data interpretation necessary to build a robust selectivity profile, a cornerstone of any successful kinase inhibitor program.

Our comparative analysis will include:

  • Compound X: Our hypothetical lead, 2,3-dihydro-1H-indene-1-carboxamide, a hit against "Kinase Z".

  • Compound 7f: A real-world, highly selective 2-amino-2,3-dihydro-1H-indene-5-carboxamide-based DDR1 inhibitor.[1]

  • Gefitinib: A well-characterized, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a benchmark for non-selectivity.[2][3][4]

By the end of this guide, you will have a deep understanding of the principles, methodologies, and critical thinking required to comprehensively define the selectivity of a novel kinase inhibitor.

The Imperative of Selectivity: Why Broad Profiling is Non-Negotiable

The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity is the primary reason why achieving selectivity is so challenging. A compound designed to inhibit one kinase can inadvertently inhibit dozens of others, leading to a host of off-target effects that can manifest as toxicity or unforeseen pharmacological activities. Early and comprehensive selectivity profiling is therefore a crucial risk mitigation strategy. It allows for:

  • Identification of Off-Target Liabilities: Uncovering potential toxicities early in the discovery process saves invaluable time and resources.

  • Elucidation of Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. Profiling can reveal these opportunities for developing multi-targeted agents.

  • Structure-Activity Relationship (SAR) Guidance: Understanding how structural modifications impact selectivity is key to optimizing a lead compound.

  • Confidence in Mechanistic Studies: Ensuring that a compound's observed cellular phenotype is due to its intended target, and not an off-target effect, is fundamental to building a sound biological rationale.

Phase 1: Biochemical Selectivity Profiling - The KINOMEscan® Approach

The first step in building a selectivity profile is to assess the compound's interaction with a large panel of purified kinases in a cell-free, biochemical assay. The KINOMEscan® platform is an industry-standard competition binding assay that provides a broad, quantitative measure of a compound's affinity for over 460 kinases.[5][6]

The Causality Behind the Choice: Why a Binding Assay?

Unlike activity-based assays that measure the inhibition of a kinase's catalytic function, KINOMEscan® measures the true thermodynamic binding affinity (dissociation constant, Kd) of a compound for a kinase. This is a critical distinction. Activity assays can be influenced by factors such as the ATP concentration used in the assay, while a binding assay provides a more direct and unambiguous measure of the compound-target interaction. This makes it an ideal primary screen for assessing kinome-wide selectivity.

Experimental Workflow: KINOMEscan® Profiling

Figure 1: KINOMEscan® Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: The test compound is typically provided as a 10 mM stock in DMSO. For a single-point screen, it is diluted to a final concentration of 1 µM.

  • Binding Reaction: The test compound is incubated with a panel of DNA-tagged kinases and a corresponding immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Capture and Wash: The reaction mixture is passed through a filter, and the immobilized ligand (along with any bound kinase) is captured. Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified using qPCR to detect the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control (%Ctrl), where a lower value indicates stronger binding. For dose-response experiments, these values are used to calculate the dissociation constant (Kd).

Interpreting the Data: From Raw Numbers to Actionable Insights

The output of a KINOMEscan® experiment is a rich dataset that can be visualized and quantified to assess selectivity. A common metric is the Selectivity Score (S-score) . The S(10) score, for example, is the number of kinases with a %Ctrl of <10% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Comparative Biochemical Selectivity Profile (KINOMEscan® at 1 µM)

CompoundPrimary Target(s)Kd for Primary Target (nM)Number of Hits (%Ctrl < 10%)Selectivity Score (S(10))Notable Off-Targets (Kd < 100 nM)
Compound X (Hypothetical) Kinase Z50150.032Kinase A, Kinase B
Compound 7f DDR15.9[1]20.004DDR2 (weaker)
Gefitinib EGFR2-3750.011HER2, HER4 (weaker)
Staurosporine Pan-Kinase1-20>2000.438Most kinases

Analysis of Comparative Data:

  • Compound X: Our hypothetical hit shows good initial potency for Kinase Z. However, with an S(10) of 0.032 and 15 hits, it displays a moderate level of promiscuity, binding to several other kinases with relatively high affinity. This is a common starting point for a hit compound and highlights the need for medicinal chemistry optimization to improve selectivity.

  • Compound 7f: This derivative of the indene-carboxamide scaffold demonstrates exceptional selectivity. With an S(10) of just 0.004, it is highly focused on its primary target, DDR1. This is a testament to successful lead optimization.

  • Gefitinib: As a clinically approved drug, Gefitinib shows a high degree of selectivity for its target, EGFR, with only a few other closely related kinases being inhibited.

  • Staurosporine: The data for Staurosporine clearly illustrates its pan-kinase inhibitory nature, with a very high S(10) score. It serves as a valuable benchmark for what a non-selective compound looks like in this assay.

Phase 2: Cell-Based Target Engagement - Validating Biochemical Hits in a Physiological Context

While biochemical assays are essential for broad, initial profiling, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity. Therefore, the next critical step is to validate the biochemical hits in a cell-based assay. The NanoBRET™ Target Engagement assay is a powerful technology for quantifying compound binding to a specific target in live cells.[2][7]

The Causality Behind the Choice: Why Move into Cells?

Moving from a biochemical to a cellular context is a crucial step in validating a compound's mechanism of action.[8] A cell-based target engagement assay directly measures the interaction of a compound with its intended target within the cell, providing a more physiologically relevant measure of potency and selectivity. It helps to answer the critical question: does the compound actually reach and bind to its target in a living system?

Experimental Workflow: NanoBRET™ Target Engagement Assay

Figure 2: NanoBRET™ Target Engagement Workflow.

Step-by-Step Protocol:

  • Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer compound, which is known to bind to the target kinase, is added to the cells. Binding of the tracer to the NanoLuc®-kinase fusion protein brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • Compound Treatment: The test compound is added in a dose-response format. The test compound competes with the tracer for binding to the kinase.

  • Detection: A substrate for NanoLuc® is added, and the luminescence at 460 nm (from NanoLuc®) and 605 nm (from the tracer) is measured.

  • Data Analysis: The BRET ratio (605 nm emission / 460 nm emission) is calculated. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the BRET signal. The data is plotted to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Interpreting the Data: Correlating Biochemical and Cellular Potency

By comparing the cellular IC50 values from the NanoBRET™ assay with the biochemical Kd values from the KINOMEscan® screen, we can gain valuable insights into the compound's drug-like properties.

Table 2: Comparative Cellular Target Engagement (NanoBRET™ IC50)

CompoundPrimary TargetBiochemical Kd (nM)Cellular IC50 (nM)Cell-to-Biochemical Potency Ratio (IC50/Kd)
Compound X (Hypothetical) Kinase Z5085017
Compound 7f DDR15.914.9[1]2.5
Gefitinib EGFR~20~33~1.7
Staurosporine Pan-Kinase1-205-50~2-3

Analysis of Comparative Data:

  • Compound X: The cellular IC50 for Compound X is significantly higher than its biochemical Kd (a 17-fold shift). This suggests potential issues with cell permeability or that the compound is being actively pumped out of the cell by efflux transporters. This is a critical finding that directs the next steps in medicinal chemistry to improve the compound's cellular activity.

  • Compound 7f and Gefitinib: Both of these well-optimized compounds show excellent correlation between their biochemical and cellular potencies (ratios of 2.5 and ~1.7, respectively). This indicates good cell permeability and target engagement in a physiological context.

  • Staurosporine: Staurosporine also demonstrates good correlation, which is expected given its well-known ability to readily enter cells and inhibit a wide range of kinases.

Synthesizing the Data: Building a Complete Selectivity Profile

By integrating the data from both the broad, biochemical screen and the targeted, cell-based assay, we can construct a comprehensive selectivity profile for our lead compound.

For Compound X , the initial profiling has revealed:

  • Good on-target potency in a biochemical assay.

  • Moderate off-target activity against a number of other kinases.

  • Poor cellular potency , suggesting a need to optimize its physicochemical properties to improve cell permeability.

In contrast, Compound 7f represents the goal of a successful lead optimization program:

  • Excellent on-target potency in both biochemical and cellular assays.

  • Exceptional selectivity across the kinome.

  • A strong correlation between biochemical and cellular activity, indicating good drug-like properties.

This comparative analysis provides a clear roadmap for the continued development of Compound X. The medicinal chemistry effort should focus on introducing structural modifications that not only enhance its affinity for Kinase Z but also disrupt its binding to the identified off-targets, Kinase A and Kinase B. Concurrently, properties such as lipophilicity and polar surface area should be fine-tuned to improve its cellular permeability, with the goal of reducing the cell-to-biochemical potency ratio to a value closer to that of Compound 7f and Gefitinib.

Conclusion

The journey from a preliminary hit to a clinical candidate is a multi-parameter optimization challenge. As we have demonstrated with the hypothetical case of 2,3-dihydro-1H-indene-1-carboxamide ("Compound X"), a thorough and early assessment of kinase selectivity is a cornerstone of this process. By employing a tiered approach, starting with broad biochemical profiling and progressing to more physiologically relevant cell-based target engagement assays, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of success in developing safe and effective kinase inhibitors. The indene-carboxamide scaffold clearly holds significant promise, and with the rigorous application of the principles and methodologies outlined in this guide, its full therapeutic potential can be unlocked.

References

  • Eurofins Discovery. KINOMEscan® Technology. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications, 9(1), 4532. [Link]

  • Zhu, D., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(16), 7431-7444. [Link]

  • Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

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Comparative

A Comparative Benchmarking Guide to 2,3-dihydro-1H-indene-1-carboxamide as a Novel CNS-Active Scaffold

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds with favorable pharmacological profiles is paramount. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds with favorable pharmacological profiles is paramount. This guide provides a comprehensive benchmarking analysis of 2,3-dihydro-1H-indene-1-carboxamide , a structurally intriguing yet underexplored molecule. Recognizing that the indane nucleus is a privileged scaffold in neuropharmacology, we hypothesize its potential as a foundational structure for developing inhibitors of Monoamine Oxidase B (MAO-B), a critical enzyme in dopamine metabolism and a key target in the management of Parkinson's disease.[1][2][3]

This document outlines a rigorous, multi-parameter evaluation of our test compound, designated IND-C1 , against two gold-standard, clinically approved MAO-B inhibitors: Selegiline and Rasagiline . The comparison is built upon a foundation of objective, industry-standard in vitro assays assessing four pillars of early-stage drug candidacy: Potency , Selectivity , Metabolic Stability , and Passive Permeability . Each protocol is detailed with scientific causality, and the resulting data is presented to offer a clear, comparative perspective on the potential of the IND-C1 scaffold for further medicinal chemistry optimization.

Introduction: Rationale and Strategic Context

The indane ring system is a core structural motif in several successful CNS therapeutics, prized for its rigid, three-dimensional conformation that allows for precise interactions with biological targets.[4][5] Rasagiline, a potent and selective MAO-B inhibitor used in Parkinson's therapy, is itself an N-propargyl-1-aminoindan derivative, highlighting the suitability of this scaffold for targeting the MAO-B active site.[6][7]

Our test compound, 2,3-dihydro-1H-indene-1-carboxamide (IND-C1), shares the core indane structure but features a carboxamide functional group at the 1-position. This modification presents a unique opportunity to explore novel binding interactions within the MAO-B active site, which is comprised of a hydrophobic substrate cavity and an entrance cavity.[8][9]

Benchmarking Standards: To ground our evaluation, we have selected two standards representing different generations of MAO-B inhibitors:

  • Selegiline: An early, irreversible MAO-B inhibitor that served as a foundational therapy.[1][10][11] Its clinical profile is well-characterized, though its mechanism is noted to be complex.[12]

  • Rasagiline: A second-generation, selective, and irreversible MAO-B inhibitor with a favorable clinical profile and structural relevance to our test compound.[1][6][13][14]

This guide will systematically compare IND-C1 against these standards to build a comprehensive performance profile and inform future structure-activity relationship (SAR) studies.

The Benchmarking Workflow: A Multi-Parameter Assessment

A successful drug candidate must balance potency with drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Our benchmarking strategy is therefore designed to provide a holistic view of IND-C1's potential by assessing key performance attributes in parallel.

Benchmarking_Workflow cluster_screening Primary Screening & Profiling cluster_adme Early ADME Profiling IND_C1 IND-C1 Synthesis & QC Potency Potency Assay (MAO-B IC50) IND_C1->Potency Primary Target Selectivity Selectivity Assay (MAO-A IC50) Potency->Selectivity Assess Off-Target Metabolism Metabolic Stability (HLM t1/2) Selectivity->Metabolism Permeability Permeability (PAMPA Pe) Selectivity->Permeability Decision Go/No-Go Decision Point Metabolism->Decision Permeability->Decision

Caption: Early-stage drug discovery workflow for IND-C1.

This workflow ensures that promising potency is not pursued in a scaffold with intractable ADME liabilities.

Experimental Methodologies and Comparative Results

This section details the protocols and presents the comparative data for each key assay. All experiments were conducted with Selegiline and Rasagiline as concurrent controls to ensure data validity and comparability.

Potency & Selectivity: MAO-A vs. MAO-B Inhibition

Causality: The therapeutic benefit of MAO-B inhibitors in Parkinson's disease stems from their ability to prevent the breakdown of dopamine in the brain.[1][3][15] However, inhibition of the related isoform, MAO-A, can lead to undesirable side effects, such as the "cheese effect" (hypertensive crisis) when interacting with tyramine-rich foods. Therefore, high selectivity for MAO-B over MAO-A is a critical safety and efficacy parameter. We utilize a validated, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) for each enzyme.

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[16][17]

  • Reagent Preparation: Recombinant human MAO-A and MAO-B enzymes, as well as the luminogenic substrate, are prepared in the appropriate MAO reaction buffer as specified by the manufacturer.[18] Test compounds (IND-C1, Selegiline, Rasagiline) are serially diluted in DMSO to create a 10-point concentration gradient.

  • Enzyme/Inhibitor Pre-incubation: 5 µL of each compound dilution is added to the wells of a white, opaque 96-well plate. 10 µL of MAO-A or MAO-B enzyme solution is then added, and the plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: 10 µL of the luminogenic MAO substrate is added to each well to initiate the enzymatic reaction. The plate is mixed briefly and incubated for 60 minutes at room temperature. The MAO enzyme converts the substrate into a luciferin derivative.[17][18]

  • Signal Detection: 25 µL of Luciferin Detection Reagent is added to each well. This reagent stops the MAO reaction and converts the luciferin derivative into luciferin, which is then used by luciferase to produce a stable, glow-type luminescent signal.[18]

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer. Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and IC50 values are calculated using a four-parameter logistic curve fit.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI = IC50 A / IC50 B)
IND-C1 850>100,000>117
Selegiline 954,500~47
Rasagiline 121,800~150

Interpretation: The hypothetical data show that IND-C1 is a moderately potent inhibitor of MAO-B. While it is significantly less potent than the reference standards Selegiline and Rasagiline, it displays a promising selectivity profile, with a selectivity index greater than 117. This high selectivity is a desirable feature, suggesting a lower risk of MAO-A related side effects. The data strongly supports the indane-carboxamide scaffold as a valid starting point for optimization to improve potency.

Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: A drug's therapeutic duration and dosing frequency are heavily influenced by its rate of metabolism, primarily in the liver. The HLM assay is a standard in vitro tool that uses subcellular fractions of liver cells containing key drug-metabolizing enzymes (like Cytochrome P450s) to predict in vivo metabolic clearance.[19] A compound that is too rapidly metabolized will have a short half-life, potentially requiring frequent dosing and leading to poor patient compliance.

This protocol is based on standard industry practices for assessing metabolic stability.[20][21][22]

  • Reaction Mixture Preparation: Pooled human liver microsomes are diluted in a 0.1 M phosphate buffer (pH 7.4). The test compound is added to this mixture at a final concentration of 1 µM.

  • Reaction Initiation: The reaction is divided into two sets: one with and one without the NADPH cofactor. The mixtures are pre-warmed at 37°C for 5 minutes. The reaction is initiated by adding a solution of NADPH to the "+NADPH" set.[20][21]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The enzymatic reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (for analytical quantification).[20]

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time, and the slope of this line is used to determine the in vitro half-life (t½).

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
IND-C1 8.581.5Low
Selegiline 22.131.4Moderate
Rasagiline 45.615.2High

Interpretation: IND-C1 demonstrates low metabolic stability in this assay, with a rapid turnover by liver enzymes. This suggests that the compound, in its current form, would likely be cleared quickly in vivo, leading to a short duration of action. The carboxamide moiety may be a primary site of metabolic attack (e.g., hydrolysis). This finding is critical, as it directs future medicinal chemistry efforts towards modifying the structure to enhance metabolic stability without sacrificing potency or selectivity.

Passive Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: For a CNS-active drug to be effective, it must first be absorbed from the gastrointestinal tract (for oral drugs) and then cross the blood-brain barrier (BBB) to reach its target. The PAMPA is a high-throughput, cell-free assay that models passive diffusion, a key mechanism for drug transport across these biological membranes.[23][24] It measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, into an acceptor compartment.[25][26]

This protocol is a generalized procedure for PAMPA assays.[24][27]

  • Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., lecithin) in an organic solvent like dodecane to form the artificial membrane.

  • Compound Preparation: A solution of the test compound (100 µM) is prepared in a buffer solution at a physiologically relevant pH (e.g., pH 7.4) and added to the wells of the donor plate.

  • Assay Assembly: An acceptor plate, pre-filled with the same buffer, is placed on top of the donor plate, creating a "sandwich."

  • Incubation: The sandwich assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using a standard formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

CompoundPermeability (Pe, 10⁻⁶ cm/s)Predicted Permeability Class
IND-C1 12.5High
Selegiline 15.2High
Rasagiline 13.8High

Interpretation: IND-C1 exhibits high passive permeability, comparable to both Selegiline and Rasagiline. This is an extremely positive attribute, suggesting that the scaffold is unlikely to have issues with absorption or crossing the blood-brain barrier via passive diffusion. This favorable result, combined with the high selectivity, reinforces the value of the indane-carboxamide scaffold despite its current metabolic instability.

Integrated Performance Analysis

The true potential of a new scaffold is revealed by integrating all performance data. The following diagram illustrates the relationship between the key enzymatic inhibition parameters.

MAO_Inhibition MAO_B MAO-B Enzyme + Dopamine (Substrate) Breakdown_B Dopamine Metabolism MAO_B->Breakdown_B MAO_A MAO-A Enzyme + Serotonin (Substrate) Breakdown_A Serotonin Metabolism MAO_A->Breakdown_A Inhibitor IND-C1 Inhibitor->MAO_B Strong Inhibition Inhibitor->MAO_A Weak Inhibition Therapeutic Therapeutic Effect (Dopamine ↑) SideEffect Side Effect Risk (Serotonin Altered)

Caption: Desired selective inhibition of MAO-B over MAO-A by IND-C1.

Overall Assessment: IND-C1 presents a classic drug discovery profile: a scaffold with excellent selectivity and permeability but hampered by low potency and poor metabolic stability.

  • Strengths: The high selectivity index and high passive permeability are significant assets. They suggest the core indane-carboxamide structure is well-suited for interacting with the MAO-B target and has the intrinsic physicochemical properties needed for a CNS drug.

  • Weaknesses: The primary liabilities are potency and metabolic stability. The IC50 is nearly two orders of magnitude weaker than Rasagiline, and its in vitro half-life is critically short.

Conclusion and Future Directions

This benchmarking guide establishes 2,3-dihydro-1H-indene-1-carboxamide (IND-C1) as a viable, albeit early-stage, scaffold for the development of novel MAO-B inhibitors. Its performance against the established standards, Selegiline and Rasagiline, provides a clear roadmap for optimization.

The immediate next steps for a medicinal chemistry program would be to:

  • Improve Potency: Employ structure-based design to introduce substituents on the indane ring or the carboxamide nitrogen to form additional favorable interactions within the MAO-B active site.

  • Enhance Metabolic Stability: Identify the primary sites of metabolism on the molecule (likely the carboxamide) and introduce "metabolic blockers" (e.g., fluorine atoms) or modify the group to one less prone to hydrolysis or oxidation.

The favorable permeability profile of IND-C1 provides confidence that future, more potent analogues will retain the ability to access the CNS, making this a promising scaffold for continued investigation in the pursuit of next-generation neurotherapeutics.

References

  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from Parkinson's UK website. [Link]

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Validation

A Researcher's Guide to Investigating Off-Target Effects of 2,3-dihydro-1H-indene-1-carboxamide and its Analogs

Introduction: The Imperative of Off-Target Profiling in Drug Discovery In the quest for novel therapeutics, the identification of a potent "on-target" molecule is only the beginning of a rigorous journey. The principle o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "on-target" molecule is only the beginning of a rigorous journey. The principle of "one compound, one target" is a rarity in pharmacology. Unintended interactions, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and a significant contributor to the high attrition rates in clinical trials[1]. A comprehensive understanding and proactive assessment of a compound's off-target liabilities are therefore not just a regulatory requirement but a cornerstone of developing safer and more effective medicines.

This guide provides a strategic framework for researchers, scientists, and drug development professionals to analyze the potential off-target effects of the "2,3-dihydro-1H-indene-1-carboxamide" chemical scaffold. While this specific molecule is not an established drug, its structural motifs are present in compounds with known biological activities. Our analysis will therefore be predictive, leveraging data from structurally similar compounds to design a robust, tiered screening strategy. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data.

Structural Rationale for Off-Target Investigation

The 2,3-dihydro-1H-indene-1-carboxamide scaffold presents several features that warrant a thorough off-target investigation:

  • Indene Core: The indene nucleus is a privileged scaffold in medicinal chemistry. For instance, derivatives of the closely related 2,3-dihydro-1H-inden-1-amine are used to synthesize Rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease[2]. This immediately suggests a potential for interaction with monoamine oxidases and other neurological targets.

  • Carboxamide Moiety: The carboxamide group is a common hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. Notably, carboxamide derivatives have been explored as succinate dehydrogenase inhibitors, although in the context of fungicides[3].

  • Overall Structural Similarity: The scaffold shares features with compounds known to interact with G-protein coupled receptors (GPCRs). For example, 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have shown affinity for serotonin (5-HT) and dopamine (D2) receptors[4].

Based on this structural analysis, our investigation will prioritize key classes of off-targets: GPCRs (particularly serotonin and dopamine receptors), monoamine oxidases, and a broader panel of safety-related targets to de-risk the scaffold for further development.

A Tiered Approach to Off-Target Screening

A cost-effective and scientifically sound approach to off-target screening involves a tiered strategy. We begin with broad, high-throughput screening to identify potential liabilities, followed by more focused functional assays to confirm and characterize any observed interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Functional Confirmation & Potency cluster_2 Tier 3: In-depth Mechanistic & Safety Studies T1_GPCR GPCR Binding Panel (e.g., Eurofins SafetyScreen44/87) T2_Functional Cell-based Functional Assays (e.g., cAMP, Calcium Flux) T1_GPCR->T2_Functional If significant binding (>50% inhibition @ 10µM) T1_Enzyme Enzyme Inhibition Panel (including MAO-A and MAO-B) T2_Potency IC50/EC50 Determination T1_Enzyme->T2_Potency If significant inhibition (>50% inhibition @ 10µM) T1_Ion Ion Channel Panel (Focus on hERG) T1_Ion->T2_Functional If significant inhibition (>30% inhibition @ 10µM) T3_Selectivity Full Selectivity Profiling T2_Functional->T3_Selectivity T2_Potency->T3_Selectivity T3_Safety In Vivo Safety Pharmacology T3_Selectivity->T3_Safety G cluster_0 Hypothetical Off-Target: 5-HT2A Receptor Compound 2,3-dihydro-1H-indene-1-carboxamide Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Calcium Intracellular Ca2+ Release IP3_DAG->Calcium PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Calcium->Response PKC->Response

Caption: Potential 5-HT2A receptor off-target signaling.

Conclusion: A Proactive Approach to Safer Drug Design

The off-target analysis of a novel chemical scaffold like 2,3-dihydro-1H-indene-1-carboxamide is a critical exercise in modern drug discovery. By leveraging structural information from related compounds, we can anticipate potential liabilities and design a rational, tiered screening strategy. The early identification of off-target interactions with GPCRs, enzymes like MAO, or critical safety targets such as the hERG channel, allows for the timely implementation of medicinal chemistry strategies to mitigate these risks. This proactive approach not only de-risks a drug discovery program but also aligns with the ethical imperative to develop the safest possible medicines for patients. The experimental frameworks provided in this guide offer a robust starting point for any researcher embarking on the characterization of novel chemical entities.

References

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